molecular formula C9H10BrClN2 B12083071 5-Bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine

5-Bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine

Cat. No.: B12083071
M. Wt: 261.54 g/mol
InChI Key: XYTVRCCIXNWXJM-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine: is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a cyclopropylmethyl group attached to the nitrogen atom. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine typically involves the halogenation of pyridine derivatives followed by amination. One common method includes:

    Halogenation: Starting with a pyridine derivative, bromination and chlorination are carried out using bromine and chlorine reagents under controlled conditions.

    Amination: The halogenated pyridine is then reacted with cyclopropylmethylamine under suitable conditions to introduce the amine group.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the halogen substituents.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products:

    Substitution Products: Formation of new compounds with different substituents replacing the halogen atoms.

    Oxidation Products: Formation of N-oxides or other oxidized derivatives.

    Reduction Products: Formation of reduced amine derivatives.

    Coupling Products: Formation of biaryl compounds.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to facilitate the formation of new chemical bonds.

Biology:

    Biological Probes: Used in the development of probes for studying biological systems.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Antimicrobial Agents: Studied for its antimicrobial properties.

Industry:

    Agricultural Chemicals: Used in the synthesis of agrochemicals for crop protection.

    Material Science: Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
  • 5-Bromo-4-chloro-3-iodopyridin-2-amine
  • 5-Bromo-6-chloro-3-iodopyridin-2-amine

Comparison:

  • Structural Differences: While similar in having halogenated pyridine or pyrimidine rings, the substituents and their positions differ, leading to variations in reactivity and applications.
  • Unique Properties: 5-Bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine is unique due to the presence of the cyclopropylmethyl group, which imparts specific steric and electronic properties, making it suitable for certain reactions and applications that other similar compounds may not be as effective in.

Properties

Molecular Formula

C9H10BrClN2

Molecular Weight

261.54 g/mol

IUPAC Name

5-bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine

InChI

InChI=1S/C9H10BrClN2/c10-7-3-8(9(11)13-5-7)12-4-6-1-2-6/h3,5-6,12H,1-2,4H2

InChI Key

XYTVRCCIXNWXJM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(N=CC(=C2)Br)Cl

Origin of Product

United States

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